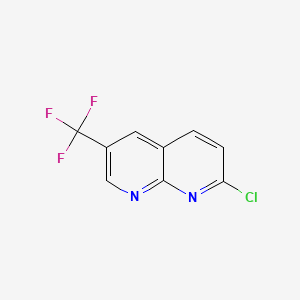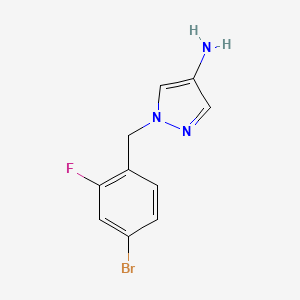
1-(4-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine and fluorine atom attached to a benzyl group, which is further connected to a pyrazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the bromination and fluorination of benzyl derivatives, followed by the formation of the pyrazole ring.
Bromination and Fluorination: The initial step involves the bromination of 4-fluorobenzyl alcohol using hydrogen bromide at elevated temperatures.
Formation of Pyrazole Ring: The brominated and fluorinated benzyl derivative is then reacted with hydrazine derivatives under controlled conditions to form the pyrazole ring. This step typically requires the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzyl group make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids. Reduction reactions can be carried out using reducing agents like sodium borohydride to yield alcohol derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with various aryl halides in the presence of palladium catalysts, leading to the formation of biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution reactions typically yield substituted benzyl derivatives, while oxidation reactions produce carboxylic acids.
Scientific Research Applications
1-(4-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The bromine and fluorine atoms on the benzyl group enhance its binding affinity and specificity towards these targets.
At the molecular level, the compound can inhibit enzyme activities by binding to the active site, preventing substrate access. It can also interact with receptors, altering their conformation and signaling pathways. These interactions are crucial for its biological and medicinal applications .
Comparison with Similar Compounds
1-(4-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
4-Bromo-2-fluorobenzyl bromide: This compound is a precursor in the synthesis of this compound. It shares the bromine and fluorine substitution pattern but lacks the pyrazole ring.
4-Bromo-2-fluorobenzyl alcohol: Another related compound, which is used in the initial steps of the synthesis. It has similar reactivity but different functional groups.
1-(4-Bromo-2-fluorobenzyl)piperazine: This compound has a piperazine ring instead of a pyrazole ring.
The unique combination of bromine, fluorine, and pyrazole ring in this compound sets it apart from these similar compounds, providing distinct reactivity and applications.
Properties
Molecular Formula |
C10H9BrFN3 |
|---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H9BrFN3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 |
InChI Key |
YWXJJIYHVSJVMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
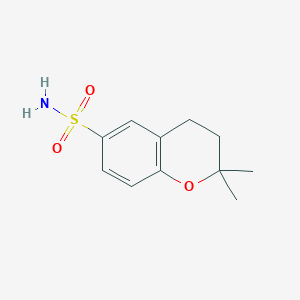
![N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B13557802.png)
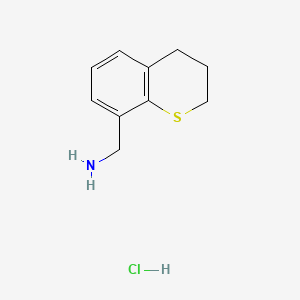
![4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13557809.png)

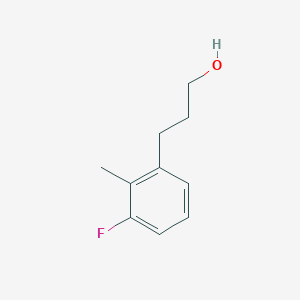
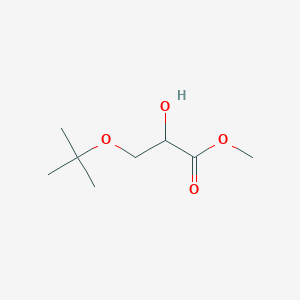
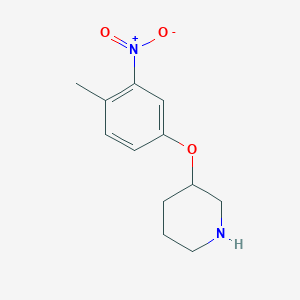
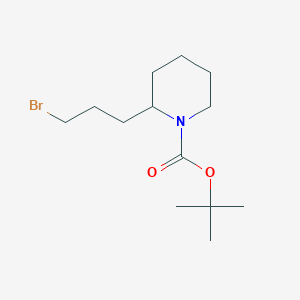
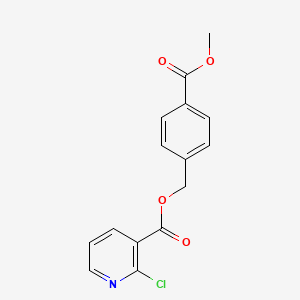
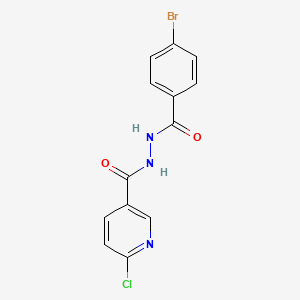
![6-Bicyclo[3.1.0]hexanylmethanamine](/img/structure/B13557872.png)
